molecular formula C17H20BrN3O2S B12268763 N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12268763
M. Wt: 410.3 g/mol
InChI Key: NSFTXFJCTXLPTE-UHFFFAOYSA-N
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Description

N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a bromobenzenesulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the bromobenzenesulfonyl group, and the attachment of the pyridine ring. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Bromobenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like bromobenzenesulfonyl chloride.

    Attachment of Pyridine Ring: This can be done through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.

    Pyridine Derivatives: These compounds contain the pyridine ring and are used in various chemical and biological applications.

    Bromobenzenesulfonyl Compounds: These compounds feature the bromobenzenesulfonyl group and are studied for their unique chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological and chemical properties.

Properties

Molecular Formula

C17H20BrN3O2S

Molecular Weight

410.3 g/mol

IUPAC Name

N-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C17H20BrN3O2S/c1-20(17-8-4-5-11-19-17)14-9-12-21(13-10-14)24(22,23)16-7-3-2-6-15(16)18/h2-8,11,14H,9-10,12-13H2,1H3

InChI Key

NSFTXFJCTXLPTE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br)C3=CC=CC=N3

Origin of Product

United States

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